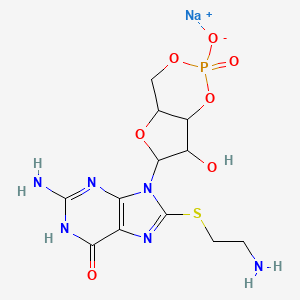
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a nitrobenzyl and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine, such as p-toluidine, under conditions that promote amide bond formation.
Substitution with Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the carboxamide reacts with a nitrobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrobenzyl)-N-(phenyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-Nitrobenzyl)-N-(p-tolyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-Nitrobenzyl)-N-(p-tolyl)thiophene-2-carboxamide is unique due to the presence of both nitrobenzyl and tolyl groups attached to the thiophene ring
Properties
Molecular Formula |
C19H16N2O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-14-4-8-16(9-5-14)20(19(22)18-3-2-12-25-18)13-15-6-10-17(11-7-15)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
RNPOZLFMSWMXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
